L-Lysine-3,3,4,4,5,5,6,6-D8 hcl
Overview
Description
L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride is a deuterated form of L-lysine, an essential amino acid. This compound is labeled with deuterium, a stable isotope of hydrogen, at specific positions on the lysine molecule. The deuteration enhances the compound’s utility in various scientific applications, particularly in the fields of biochemistry and molecular biology. The molecular formula of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride is C6H6D8N2O2·HCl, and it has a molecular weight of approximately 190.70 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride typically involves the incorporation of deuterium into the lysine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Chemical Synthesis: Deuterated lysine can be synthesized by starting with deuterated precursors and carrying out a series of chemical reactions to form the final product.
Industrial Production Methods
Industrial production of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Fermentation: Using genetically modified microorganisms to produce deuterated lysine.
Chemical Synthesis: Employing deuterated reagents and catalysts to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: Oxo derivatives of lysine.
Reduction: Alcohol derivatives of lysine.
Substitution: Various alkylated or acylated lysine derivatives.
Scientific Research Applications
L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride has numerous applications in scientific research, including:
Biochemistry: Used as a tracer in metabolic studies to investigate protein synthesis and degradation.
Molecular Biology: Employed in mass spectrometry for the quantification of proteins and peptides.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of lysine in the body.
Industry: Applied in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride involves its incorporation into proteins and peptides in place of regular lysine. The deuterium labeling allows for the tracking and quantification of these molecules using techniques such as mass spectrometry. The molecular targets include enzymes and proteins involved in lysine metabolism and protein synthesis pathways .
Comparison with Similar Compounds
L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride can be compared with other deuterated lysine derivatives, such as:
L-Lysine-4,4,5,5-D4 hydrochloride: Labeled with deuterium at different positions.
L-Lysine-13C6,15N2 hydrochloride: Labeled with carbon-13 and nitrogen-15 isotopes.
DL-Lysine-3,3,4,4,5,5,6,6-D8 dihydrochloride: A racemic mixture of deuterated lysine.
The uniqueness of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride lies in its specific deuterium labeling, which provides distinct advantages in certain analytical and research applications .
Properties
IUPAC Name |
(2S)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2,3D2,4D2; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-RLIARQKESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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